molecular formula C18H6AlBr9O3 B14466309 Phenol, 2,4,6-tribromo-, aluminum salt CAS No. 68084-30-0

Phenol, 2,4,6-tribromo-, aluminum salt

Cat. No.: B14466309
CAS No.: 68084-30-0
M. Wt: 1016.4 g/mol
InChI Key: ISRDABJHHPAPGU-UHFFFAOYSA-K
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Description

Phenol, 2,4,6-tribromo-, aluminum salt is a chemical compound derived from the bromination of phenol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of three bromine atoms attached to the phenol ring, which significantly alters its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4,6-tribromo-, aluminum salt can be synthesized through the controlled reaction of elemental bromine with phenol. The reaction typically involves the use of a solvent such as acetic acid or carbon tetrachloride to facilitate the bromination process. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination of phenol using bromine or bromine-containing compounds. The process is carried out in reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4,6-tribromo-, aluminum salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,4,6-tribromo-, aluminum salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,4,6-tribromo-, aluminum salt involves the interaction of the bromine atoms with various molecular targets. The bromine atoms increase the electron density on the phenol ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including electrophilic aromatic substitution . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,4,6-tribromo-, aluminum salt is unique due to the presence of both bromine atoms and the aluminum salt component. This combination imparts distinct chemical properties, making it suitable for specific applications in flame retardancy, antimicrobial activity, and as a reagent in organic synthesis .

Properties

CAS No.

68084-30-0

Molecular Formula

C18H6AlBr9O3

Molecular Weight

1016.4 g/mol

IUPAC Name

aluminum;2,4,6-tribromophenolate

InChI

InChI=1S/3C6H3Br3O.Al/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3

InChI Key

ISRDABJHHPAPGU-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Al+3]

Origin of Product

United States

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